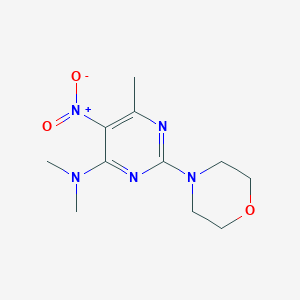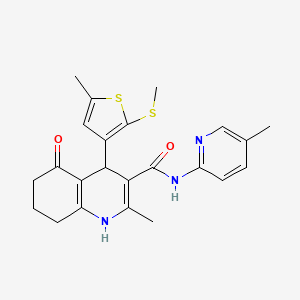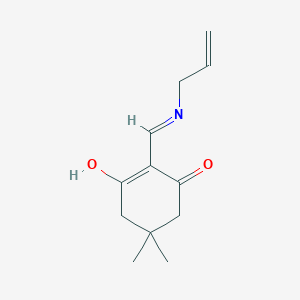
N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a morpholine ring, a nitro group, and multiple methyl groups attached to the pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4,6-trimethylpyrimidine and morpholine.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In studies related to enzyme inhibition and as a probe for understanding biological pathways.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and morpholine ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,6-trimethyl-2-(morpholin-4-yl)pyrimidin-4-amine: Lacks the nitro group, which affects its reactivity and applications.
N,N,6-trimethyl-2-(4-methylphenyl)-imidazo[l,2-s]pyridine-3-acetamide: Contains an imidazo ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness
N,N,6-trimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N5O3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
N,N,6-trimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C11H17N5O3/c1-8-9(16(17)18)10(14(2)3)13-11(12-8)15-4-6-19-7-5-15/h4-7H2,1-3H3 |
Clé InChI |
ZPESPERPLFTPAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N2CCOCC2)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631443.png)

![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11631456.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631457.png)

![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11631467.png)
![methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11631474.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631482.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11631489.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631498.png)
![diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631501.png)
![1-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11631510.png)
![N-(3-bromophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11631513.png)
